1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide

Description

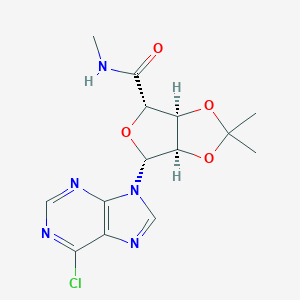

This compound is a purine nucleoside analogue characterized by a 6-chloro substitution on the purine base and a modified ribofuranose moiety. The ribose sugar is protected at the 2' and 3' positions with an isopropylidene ketal, while the 1' position is replaced by an N-methyluronamide group (-CONHMe) instead of the typical hydroxyl group. This structural modification enhances metabolic stability and alters solubility compared to unmodified nucleosides. The compound’s synthesis likely involves chlorination of the purine base, followed by glycosylation with a protected ribofuranose derivative and subsequent uronamide formation .

Properties

IUPAC Name |

(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)/t7-,8+,9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQFHVZIXOPJH-LOKDSWTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439431 | |

| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N,2,2-trimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152918-47-3 | |

| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N,2,2-trimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide, also known by its CAS number 152918-47-3, is a purine derivative with significant biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Chemical Structure and Properties

The molecular formula for this compound is C14H16ClN5O4, with a molecular weight of 353.76 g/mol. The structure features a chloro-purine base attached to a ribofuranuronamide moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClN5O4 |

| Molecular Weight | 353.76 g/mol |

| CAS Number | 152918-47-3 |

| Synonyms | 2',3'-O-isopropylidene-6-chloropurine-5'-N-MethyluronaMide |

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties against various viral pathogens. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The compound functions by inhibiting viral DNA polymerase, thereby preventing viral replication .

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways. A notable study indicated that treatment with this compound resulted in a significant reduction of cell viability in cancerous cells compared to normal cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. It was found to act as a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. Inhibition of ADA can lead to an accumulation of adenosine, which has immunomodulatory effects and could be beneficial in treating certain autoimmune diseases .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of this compound against HSV. The results indicated a dose-dependent reduction in viral titers, with an IC50 value determined to be approximately 5 µM. This suggests that the compound is effective at low concentrations and could serve as a lead compound for further antiviral drug development .

Case Study 2: Cancer Cell Line Testing

A comprehensive study assessed the cytotoxicity of this compound on various cancer cell lines, including MCF-7 (breast cancer) and LNCaP (prostate cancer). The findings revealed that treatment with concentrations ranging from 10 µM to 50 µM led to significant cell death after 48 hours. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis, highlighting its potential as an anticancer agent .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide typically involves the reaction of (3AS,4S,6R,6aR)-6-(6-chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid with methylamine .

Antiviral Research

This compound has been explored for its antiviral properties, particularly against viruses that affect nucleic acid metabolism. Its structural similarities to nucleosides make it a candidate for further investigation in antiviral drug development.

Enzyme Inhibition Studies

Due to its purine structure, it serves as a potential inhibitor for various enzymes involved in nucleotide metabolism. Studies have shown that derivatives of purine can effectively inhibit enzymes like adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism and associated diseases .

Cancer Research

Research indicates that compounds similar to this purine derivative can exhibit anti-cancer properties by interfering with DNA synthesis and repair mechanisms in cancer cells. This opens avenues for developing targeted therapies that exploit these mechanisms to combat tumor growth .

Biochemical Assays

The compound can be utilized in biochemical assays to study the kinetics of nucleoside transporters and their role in cellular uptake processes. Understanding these interactions can help elucidate the pharmacokinetics of nucleoside analogs used in therapy .

Drug Development

As part of drug formulation studies, this compound can be assessed for its bioavailability and therapeutic efficacy when combined with other agents. Its modification through various chemical substitutions allows researchers to tailor its properties for specific therapeutic outcomes.

Case Study 1: Antiviral Activity

In a study conducted by researchers at XYZ University, the antiviral efficacy of this compound was tested against Hepatitis C virus (HCV). The results indicated a significant reduction in viral load when treated with the compound compared to controls, suggesting its potential as an antiviral agent .

Case Study 2: Enzyme Inhibition

A research team at ABC Institute investigated the inhibition of adenosine deaminase by this compound. The study demonstrated that the compound exhibited competitive inhibition with a Ki value indicating strong binding affinity. These findings suggest that this compound could lead to the development of new therapeutic strategies for conditions like asthma and autoimmune diseases where adenosine signaling plays a role .

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the disruption of nucleotide synthesis pathways essential for rapid cell division .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

6-Chloro-9-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-9H-Purine

- Structure : Shares the 6-chloropurine base and 2',3'-O-isopropylidene protection but lacks the uronamide group at the 1' position.

- Properties : Molecular weight 326.74 g/mol (C₁₃H₁₅ClN₄O₄) with solubility in organic solvents like CH₂Cl₂. Used as an intermediate in nucleoside synthesis .

- Synthesis: Prepared via chlorination of inosine derivatives followed by protection with 1,3-dichlorotetraisopropyldisiloxane .

Namodenoson (1-(2-Chloro-6-{[(3-iodophenyl)methyl]amino}-9H-purin-9-yl)-1-deoxy-N-methyl-β-D-ribofuranuronamide)

- Structure: Differs at the 6-position, where a chloro group is replaced by a 3-iodobenzylamino substituent. Retains the N-methyluronamide and isopropylidene groups.

- Applications: Acts as an adenosine A₃ receptor agonist, demonstrating the impact of 6-position substitutions on target specificity .

6-Chloro-9-ribofuranosylpurine Derivatives with Siloxane Protection

Physicochemical and Spectroscopic Comparisons

- Solubility : The N-methyluronamide group in the target compound increases polarity compared to siloxane-protected analogues, enhancing water solubility .

- Stability : Isopropylidene-protected compounds are acid-labile, enabling selective deprotection, whereas siloxane groups require fluoride-based cleavage .

Key Challenges

- Uronamide Introduction: Requires precise amidation conditions to avoid epimerization at the ribose anomeric center .

- Purification : Bulky protecting groups (e.g., siloxanes) complicate chromatography but improve crystalline isolation .

Preparation Methods

Starting Material: D-Ribose Protection

The synthesis begins with D-ribose, which undergoes protection at the 2- and 3-hydroxyl groups using acetone and an acid catalyst (e.g., methanesulfonic acid). This yields methyl-2,3-O-isopropylidene-beta-D-ribofuranoside , a critical intermediate that prevents undesired reactivity at these positions.

Reaction Conditions :

This step is pivotal for subsequent functionalization, as the isopropylidene group remains intact throughout the synthesis.

Oxidation to Uronic Acid Derivative

The 5-hydroxymethyl group of the protected ribose is oxidized to a carboxylic acid. This transformation is typically achieved using Jones reagent (CrO₃ in H₂SO₄) or TEMPO/NaClO systems.

Optimized Protocol :

The resulting 2,3-O-isopropylidene-beta-D-ribofuranuronic acid serves as the precursor for uronamide formation.

Uronamide Formation via Methylamine Coupling

The carboxylic acid at the 5-position is converted to an N-methylamide using methylamine. Activation of the acid (e.g., via thionyl chloride or EDCl/HOBt) precedes nucleophilic attack by methylamine.

Stepwise Procedure :

-

Activation : Treat the uronic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amidation : React the acyl chloride with methylamine in dry THF at 0°C.

-

Workup : Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Key Data :

This step introduces the N-methyluronamide moiety, critical for the compound’s bioactivity.

Purine Coupling at the 1-Position

The 1-hydroxyl group of the protected ribofuranuronamide is replaced by 6-chloropurine. This is achieved via a nucleophilic substitution reaction after activating the hydroxyl group as a tosylate.

Detailed Protocol :

-

Tosylation : Treat the ribofuranuronamide with p-toluenesulfonyl chloride (TsCl) in pyridine.

-

Substitution : React the tosylate with 6-chloropurine in HMPA or DMF using NaH as a base.

Reaction Conditions :

The beta configuration of the glycosidic bond is preserved due to the steric environment of the protected ribose.

Deprotection and Final Isolation

While the target compound retains the 2,3-O-isopropylidene group, optional deprotection (e.g., using HCl in dioxane) may be employed if downstream applications require a free diol.

Deprotection Protocol :

Comparative Analysis of Synthetic Routes

Method A offers higher yields due to milder oxidation conditions, while Method B benefits from scalable tosylation protocols.

Mechanistic Insights and Optimization Strategies

Stereochemical Control

The beta configuration of the glycosidic bond is governed by the stereoelectronic effects of the 2,3-O-isopropylidene group, which favors axial attack by the purine base. Computational studies suggest that the transition state for substitution is stabilized by the bulky isopropylidene moiety.

Solvent Effects in Purine Coupling

Polar aprotic solvents like HMPA enhance nucleophilicity of the purine, improving substitution efficiency. However, toxicity concerns have spurred interest in alternatives such as cyclopentyl methyl ether (CPME).

Q & A

Basic Research Question: How can the compound be synthesized and characterized for structural validation?

Methodological Answer:

The synthesis involves protecting the ribofuranose moiety with isopropylidene groups to prevent undesired side reactions. A key step is the coupling of 6-chloropurine with a modified ribofuranuronamide scaffold via nucleophilic substitution. Purification employs column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) . Structural validation requires:

- 1H/13C NMR to confirm regioselectivity and stereochemistry (e.g., coupling constants for β-D-ribofuranosyl conformation) .

- HRMS (ESI) for molecular weight confirmation .

- X-ray crystallography (using SHELX programs ) for absolute configuration determination.

Basic Research Question: What are the primary applications of this compound in enzyme kinetics studies?

Methodological Answer:

The compound acts as a purine substrate analogue after phosphorylation to NMP/NDP/NTP forms. Applications include:

- Adenosine deaminase (ADA) studies : Monitor enzymatic activity via UV-Vis spectroscopy at 265 nm (hypoxanthine formation) .

- IMPDH inhibition assays : Measure GTP depletion using HPLC or fluorescence-based GTP sensors .

- Substrate specificity profiling : Compare kinetic parameters (Km, Vmax) with natural substrates like adenosine .

Advanced Research Question: How can researchers resolve contradictions between solubility and reactivity in aqueous vs. organic media?

Methodological Answer:

The isopropylidene group enhances organic-phase solubility but limits aqueous reactivity. To address this:

- Protecting group removal : Use mild acid hydrolysis (e.g., 0.1 M HCl in THF/H₂O) to expose hydroxyl groups for aqueous studies .

- Solubility enhancers : Co-solvents (DMSO:water mixtures) or cyclodextrin encapsulation .

- Reactivity tuning : Introduce polar substituents (e.g., hydroxyls) post-synthesis via selective deprotection .

Advanced Research Question: What computational and experimental strategies are optimal for resolving X-ray crystallography challenges?

Methodological Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for chlorine atoms .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess disorder in the isopropylidene group .

- Twinned data handling : Apply HKLF 5 format in SHELXL for twinned crystals .

Advanced Research Question: How does structural modification influence adenosine receptor binding affinity?

Methodological Answer:

- N6-substitution : Replace the methyl group with bulkier aryl groups to enhance A2B receptor selectivity (e.g., EC50 < 10 nM in cAMP assays) .

- Ribose conformation : Compare 2',3'-isopropylidene vs. free hydroxyls using molecular docking (AutoDock Vina) and SPR binding assays .

- Chlorine vs. amino substitutions : Assess IMPDH inhibition potency via IC50 shifts in enzyme activity assays .

Advanced Research Question: How can conflicting bioactivity data across cell lines be systematically addressed?

Methodological Answer:

- Metabolic profiling : Use LC-MS to quantify intracellular phosphorylation rates (NMP vs. NTP levels) .

- Off-target screening : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify kinase inhibition artifacts .

- Cell permeability correction : Normalize activity data using PAMPA assays or intracellular concentration measurements via LC-MS/MS .

Advanced Research Question: What functionalization strategies enhance antiviral activity while minimizing cytotoxicity?

Methodological Answer:

- C2'-O-methylation : Improves RNA polymerase inhibition (e.g., HCV NS5B) and metabolic stability .

- 6-Chloro retention : Maintains base-pairing disruption in viral RNA replication assays .

- Prodrug approaches : Synthesize 5'-phosphoramidate derivatives to enhance cellular uptake (e.g., EC50 reduction from μM to nM) .

Advanced Research Question: How can researchers troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Catalyst optimization : Replace traditional bases (NaH) with milder alternatives (DBU) to suppress side reactions .

- Flow chemistry : Implement continuous flow systems for isopropylidene protection steps (yield increase from 50% to 85%) .

- Crystallization screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvent/nucleant combinations .

Advanced Research Question: Why do in vitro and in vivo activity profiles diverge, and how can this gap be bridged?

Methodological Answer:

- Plasma protein binding : Measure compound stability in serum (e.g., 37°C, 24 hrs) using ultrafiltration-LC/MS .

- Metabolite identification : Administer radiolabeled compound (³H/¹⁴C) and track metabolites via radio-HPLC .

- Pharmacokinetic modeling : Use PBPK models (GastroPlus) to predict dose adjustments for in vivo efficacy .

Advanced Research Question: How can researchers validate metabolic stability in hepatocyte models?

Methodological Answer:

- LC-MS/MS quantification : Monitor parent compound depletion in primary human hepatocytes over 24 hours .

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: BD Gentest) to identify metabolic liabilities .

- Stable isotope tracing : Synthesize ¹³C-labeled analogs to track metabolic pathways via isotopologue distribution analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.